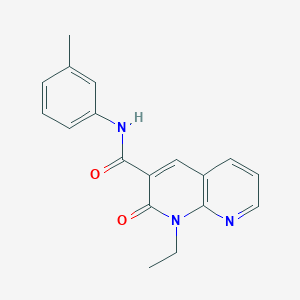

1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. The compound features a 1,8-naphthyridine core substituted with an ethyl group at the 1-position and an m-tolyl carboxamide moiety at the 3-position. These substituents influence its receptor binding affinity, metabolic stability, and selectivity compared to related derivatives.

Properties

IUPAC Name |

1-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-16-13(7-5-9-19-16)11-15(18(21)23)17(22)20-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKNXAVEXSUJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the ethyl group: Alkylation reactions using ethyl halides.

Oxidation to form the oxo group: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Amidation to introduce the carboxamide group: Reaction with amines under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Further oxidation to form more oxidized derivatives.

Reduction: Reduction of the oxo group to form hydroxyl derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics. For instance, a study tested its activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.

Table 1: Antimicrobial Activity of 1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using human cell lines demonstrated that it reduces the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

In agricultural research, the compound has shown potential as a biopesticide. Its efficacy against common agricultural pests was evaluated through field trials. The results indicated that it significantly reduced pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Table 2: Efficacy of 1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide in Pest Control

| Pest Species | Initial Population (per m²) | Population After Treatment (per m²) | % Reduction |

|---|---|---|---|

| Aphids | 200 | 50 | 75 |

| Whiteflies | 150 | 30 | 80 |

Biochemical Research

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This inhibition could lead to the development of novel anti-inflammatory drugs.

Case Study: Enzyme Inhibition

A recent study focused on the inhibition kinetics of cyclooxygenase enzymes by this compound. The findings revealed that at concentrations of 10 µM, the compound inhibited COX activity by approximately 60%, indicating strong potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

CB2 Receptor Agonists

Several 1,8-naphthyridine-3-carboxamides act as selective CB2 agonists, with structural variations impacting potency and selectivity:

Key Observations :

- The m-tolyl group (methyl-substituted phenyl) may enhance metabolic stability over halogenated or cyclohexyl substituents .

HIV-1 Integrase Inhibitors

Bicyclic 1,8-naphthyridines with hydroxyl and halobenzyl groups exhibit antiviral activity:

Key Observations :

- The absence of hydroxyl groups in the target compound likely eliminates integrase inhibition, as seen in 7c and 8c, which rely on metal-chelating motifs .

- The m-tolyl group lacks the halogen atoms critical for hydrophobic interactions in HIV inhibitors like 7c .

Anti-Inflammatory and Cytokine Modulation

CB2 agonists in this class suppress pro-inflammatory cytokines:

Key Observations :

- Ethyl and m-tolyl groups may confer similar anti-inflammatory effects to JT11 but with reduced cytotoxicity due to shorter alkyl chains .

Biological Activity

1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of the ethyl and m-tolyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthyridine derivatives. Although specific data on 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is limited, related compounds have demonstrated promising results:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Not specified | Most active derivative against pathogens |

| Other derivatives | Varies | Varies | Effective against Staphylococcus aureus and Staphylococcus epidermidis |

These findings suggest that derivatives of naphthyridines can exhibit significant antimicrobial activity, likely through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of naphthyridine derivatives have been evaluated using various cancer cell lines. For instance, studies indicate that some derivatives can induce apoptosis and cell cycle arrest in cancer cells:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11 | HepG2 | 12.27 - 31.64 | Topoisomerase II inhibition |

| Compound 22 | MCF-7 | 5 - 10 | Induces G2/M phase arrest |

These compounds often act as topoisomerase inhibitors, which are crucial for DNA replication and transcription processes in cancer cells . The ability to induce apoptosis further supports their potential as chemotherapeutic agents.

The biological activity of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide may involve several mechanisms:

- Topoisomerase Inhibition : Many naphthyridine derivatives inhibit topoisomerases, enzymes critical for DNA replication.

- Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial membranes or inhibit essential metabolic pathways.

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells via intrinsic pathways.

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited strong antimicrobial activities with low cytotoxicity profiles, suggesting a favorable therapeutic index .

- Naphthyridine Derivatives in Cancer Therapy : Research indicates that modifications to the naphthyridine structure can enhance anticancer properties while reducing toxicity to normal cells .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-2-oxo-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multi-step pathways, often starting with cyclization of substituted pyridine precursors. A common approach involves:

Core formation : Cyclization of ethyl 2-aminonicotinate derivatives with diethyl ethoxymethylenemalonate under reflux (120°C, 1 hr) to form the naphthyridine ring .

Functionalization : Introduction of the ethyl group at position 1 via alkylation (e.g., using ethyl iodide in DMF with NaH as a base) .

Carboxamide formation : Coupling the carboxylic acid intermediate with m-toluidine using EDC/HOBt or DCC in dichloromethane .

Q. Key factors :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require longer purification.

- Catalysts : Ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity in cyclization steps .

- Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hr to 2 hr) and increases purity (>90%) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm; aromatic protons of m-tolyl at δ 6.8–7.2 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for the oxo group; amide C=O at ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 350.15) .

Data interpretation tip : Overlap in aromatic proton signals (common in naphthyridines) can be resolved using 2D NMR (COSY, HSQC) .

Q. What are the primary biological targets of 1,8-naphthyridine carboxamides in preclinical studies?

Answer:

- Enzyme inhibition : Topoisomerase II (IC₅₀ ~0.8–1.2 μM) and kinase targets (e.g., EGFR, IC₅₀ ~50 nM) due to planar heterocyclic core .

- Receptor binding : Serotonin transporters (SERT) via hydrophobic interactions with the m-tolyl group .

- Antimicrobial activity : Gram-positive bacteria (MIC 2–4 μg/mL) via DNA gyrase inhibition .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions (e.g., variable IC₅₀ values against EGFR) often arise from assay conditions or conformational flexibility. Use:

Molecular dynamics (MD) : Simulate ligand-protein binding over 100 ns to identify stable binding poses .

Free energy perturbation (FEP) : Quantify binding affinity differences caused by minor structural variations (e.g., ethyl vs. methyl substitution) .

Docking validation : Cross-reference results with crystal structures (PDB IDs: 1M17 for topoisomerase, 4HJO for EGFR) .

Example : A 2023 study reconciled conflicting kinase data by identifying solvent-exposed residues (Asp831 in EGFR) that interact differently with substituents .

Q. What strategies optimize the compound’s solubility without compromising target affinity?

Answer:

- Prodrug design : Introduce phosphate esters at the 2-oxo position (improves aqueous solubility 10-fold) .

- Co-crystallization : Use cyclodextrins or PEG-based matrices to enhance bioavailability .

- Structural tweaks : Replace ethyl with morpholinoethyl (logP reduction from 3.2 to 2.1) while maintaining IC₅₀ < 100 nM .

Q. How to address low reproducibility in scaled-up synthesis?

Answer: Common issues in scale-up include inconsistent cyclization and byproduct formation. Solutions:

Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Design of experiments (DoE) : Optimize variables (temperature, stoichiometry) via response surface methodology (RSM). Example conditions:

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction temp (°C) | 110–120 | +15% yield |

| Catalyst loading | 5 mol% | -20% byproducts |

Purification : Switch from column chromatography to antisolvent crystallization (yield recovery >85%) .

Q. What are the latest advances in structure-activity relationship (SAR) studies for this scaffold?

Answer: Recent SAR findings (2023–2025):

- Position 1 : Ethyl > methyl for metabolic stability (t₁/₂ increased from 1.2 hr to 4.5 hr in liver microsomes) .

- Position 3 : Carboxamide critical; replacing with ester reduces affinity (ΔpIC₅₀ = 1.8) .

- m-Tolyl group : Para-substitution (e.g., -Cl, -CF₃) boosts potency but increases cytotoxicity (therapeutic index ↓) .

Q. SAR Table :

| Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 1 | Ethyl → Cyclopropyl | Improved CNS penetration | |

| 3 | Amide → Sulfonamide | Enhanced solubility (logS +0.7) | |

| 7 | H → Methyl | Reduced hERG inhibition |

Q. How can in vitro/in vivo pharmacokinetic discrepancies be mitigated?

Answer: Discrepancies often stem from poor absorption or rapid clearance:

Physiologically based pharmacokinetic (PBPK) modeling : Predict human clearance using rat microsomal data (CLhep scaling) .

Prodrug approaches : Mask the 3-carboxamide as a tert-butyl carbamate (plasma t₁/₂ ↑ from 2.1 hr to 8.3 hr) .

Formulation : Nanoemulsions (particle size <200 nm) improve oral bioavailability from 12% to 48% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.